6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions usually involve refluxing the mixture to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines and alkoxides in solvents such as dioxane or dichloroethane, often with a base like sodium carbonate.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted triazines depending on the nucleophile used.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Agriculture: Used as a herbicide to control broadleaf weeds and grasses.
Pharmaceuticals: Investigated for its potential antitumor properties and other therapeutic uses.
Environmental Science: Studied for its degradation and impact on soil and water ecosystems.
Mechanism of Action
The mechanism of action of 6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In agriculture, it inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts . In pharmaceuticals, its mechanism may involve interaction with cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Atrazine: 6-Chloro-N-ethyl-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine.
Propazine: 6-Chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine.
Uniqueness
6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and ethyl groups differentiate it from other triazines, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C10H16ClN5 |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
6-chloro-2-N-cyclopentyl-2-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16ClN5/c1-2-16(7-5-3-4-6-7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15) |
InChI Key |
WRBKPRMNEZRJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCC1)C2=NC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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